3-Chloropyridazine-4-carbonitrile

Overview

Description

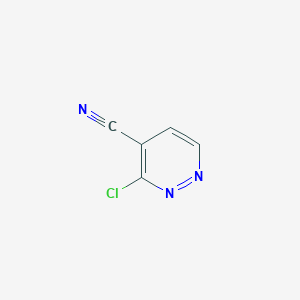

3-Chloropyridazine-4-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 and a molecular weight of 139.54 g/mol It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a cyano group at the fourth position of the pyridazine ring

Preparation Methods

The synthesis of 3-Chloropyridazine-4-carbonitrile typically involves the reaction of sodium 1,2-dihydroxyethane-1,2-disulfonate with ethyl cyanoacetate-derived hydrazide, followed by treatment with phosphoryl chloride . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Chloropyridazine-4-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles, such as potassium thiocyanate, to form isothiocyanate derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions.

Substitution Reactions: Common reagents for substitution reactions include aromatic amines, which can yield pyrimido[4,5-c]pyridazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic amines can produce complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

Pharmaceutical Applications

3-Chloropyridazine-4-carbonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their therapeutic potential, particularly as:

- Antibiotics : This compound is involved in the synthesis of broad-spectrum antibiotics like ciprofloxacin and levofloxacin, which are used to treat various bacterial infections. The incorporation of this compound enhances the efficacy and reduces production costs of these antibiotics, making them more accessible to patients .

- Histone Demethylase Inhibitors : Recent studies have identified this compound derivatives as potential histone demethylase inhibitors, which may play a role in cancer treatment by modulating gene expression .

- Antibacterial Agents : Research has demonstrated that this compound exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

In the field of agrochemicals, this compound is recognized for its utility as an active ingredient in pesticides and herbicides. Its applications include:

- Pesticide Development : The compound's structure allows for modifications that enhance its effectiveness against various pests. It can be transformed into more complex molecules that exhibit improved insecticidal or fungicidal properties.

- Herbicide Formulation : Its derivatives have been explored for their potential to inhibit specific biochemical pathways in plants, leading to effective weed control strategies .

Chemical Intermediate

This compound is also utilized as a chemical intermediate in the production of various dyes and pigments:

- Dyes and Pigments : The compound is a precursor for synthesizing azo dyes, which are widely used in the textile industry due to their vibrant colors and excellent fastness properties. Additionally, it contributes to the production of anthraquinone dyes and triarylmethane dyes .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent or standard in various assays:

- Spectroscopic Studies : It can be used in UV-visible spectroscopy and chromatography for analyzing complex mixtures, aiding researchers in identifying and quantifying other chemical constituents .

Case Study 1: Antibacterial Properties

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that demonstrated enhanced antibacterial activity against resistant strains of bacteria. The research indicated that modifications to the carbonitrile group significantly impacted the compound's efficacy.

Case Study 2: Agrochemical Efficacy

Research conducted on the use of this compound-based herbicides showed promising results in controlling weed populations without adversely affecting crop yield. Field trials indicated a marked reduction in weed biomass compared to conventional herbicides.

Mechanism of Action

The mechanism of action for 3-Chloropyridazine-4-carbonitrile and its derivatives often involves nucleophilic substitution reactions. For instance, when it reacts with potassium thiocyanate, it forms an isothiocyanate derivative, which can further react with aromatic amines to yield pyrimido[4,5-c]pyridazine. These reactions highlight the compound’s ability to form complex structures with diverse biological activities.

Comparison with Similar Compounds

3-Chloropyridazine-4-carbonitrile can be compared with other similar compounds, such as:

- 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile

- 3-Chloro-5-methoxy-4-pyridazinecarbonitrile

- 3-Chloro-4-cyano-6-(4-fluorophenyl)pyridazine

- 3-Chloro-6-phenyl-4-pyridazinecarbonitrile

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and potential applications. The unique combination of a chlorine atom and a cyano group in this compound makes it particularly valuable for synthesizing diverse pyridazine derivatives.

Biological Activity

3-Chloropyridazine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the chlorination of pyridazine derivatives followed by nitrilation. The compound has been noted for its structural similarity to other biologically active pyridazine derivatives, which enhances its potential as a pharmaceutical agent.

Biological Activities

The biological activities of this compound have been extensively studied, particularly its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating the antimicrobial efficacy of various pyridazine derivatives, it was found that this compound displayed moderate to high activity against several bacterial strains, including:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

Table 1 summarizes the antibacterial activity observed in different studies:

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | High |

| Other pyridazine derivatives | Varies from low to high | Varies from low to moderate |

This antibacterial effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising results in anticancer studies. A notable investigation involved its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells, leading to increased levels of pro-apoptotic markers such as Bax and p53 while decreasing anti-apoptotic markers like Bcl-2.

Table 2 presents the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 27.29 | Induction of apoptosis |

| HCT116 | 6.41 | Inhibition of cell proliferation |

| MCF-7 | 6.65 | Activation of caspase pathways |

Case Studies

- Study on Antibacterial Efficacy : A study published in Pharmaceutical Research evaluated the antibacterial properties of various chlorinated pyridazines, including this compound. The results demonstrated that this compound effectively inhibited bacterial growth, suggesting its potential as a lead compound in antibiotic development .

- Cytotoxicity Assessment : In a recent investigation involving nanoparticle formulations of pyridazine derivatives, researchers found that this compound exhibited enhanced cytotoxicity against MCF-7 cells when formulated into lipid-based nanoparticles. This formulation improved solubility and bioavailability, highlighting the importance of delivery systems in enhancing the therapeutic efficacy of this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloropyridazine-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of pyridazine precursors using POCl₃ or PCl₅ under reflux conditions (60–80°C) achieves moderate yields (45–65%). Solvent choice (e.g., acetonitrile vs. DMF) significantly impacts purity, with polar aprotic solvents reducing byproduct formation .

- Table 1 : Comparison of Synthetic Routes

| Precursor | Reagent/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyridazine-4-amine | POCl₃, DMF, 80°C, 6h | 58 | 92 | |

| 4-Cyanopyridazine | Cl₂ gas, AlCl₃, 60°C, 4h | 47 | 85 |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., chlorine at C3 vs. C6) and nitrile group presence. Downfield shifts (~δ 160 ppm in ¹³C NMR) confirm the carbonitrile moiety .

- IR Spectroscopy : A sharp peak at ~2230 cm⁻¹ verifies the C≡N stretch .

- X-ray Crystallography : Resolves bond angles and planarity, critical for confirming regioselectivity in heterocyclic systems .

Q. How does the chlorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine activates the pyridazine ring for nucleophilic attack. For instance, substitution at C3 occurs preferentially with amines (e.g., benzylamine in ethanol, 70°C), yielding 3-amino derivatives. Kinetic studies show pseudo-first-order behavior under excess nucleophile conditions .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing this compound for pharmaceutical intermediates?

- Methodological Answer :

- Directed Metalation : Use of LDA (lithium diisopropylamide) at -78°C directs substitution to C5 or C6 positions via deprotonation-stabilized intermediates .

- Cross-Coupling Catalysis : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids achieve C4 functionalization (e.g., 85% yield with Pd(PPh₃)₄/K₂CO₃) .

Q. How can researchers resolve contradictory data regarding the reactivity of the chlorine substituent across different studies?

- Methodological Answer :

- Validation Protocols : Replicate experiments under standardized conditions (solvent, temperature, reagent ratios) to isolate variables. For example, discrepancies in hydrolysis rates may arise from trace moisture in solvents, which can be mitigated using molecular sieves .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for substitution pathways, reconciling experimental outcomes .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation at the pyridazine N2 stabilizes the ring, reducing decomposition (<10% degradation in 1M HCl, 24h).

- Basic Conditions : Hydroxide ion attack at the nitrile group forms carboxylate intermediates, leading to ring-opening (e.g., 40% degradation in 1M NaOH, 24h) .

Q. How can computational chemistry predict biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : AutoDock Vina simulates binding to target enzymes (e.g., kinase inhibitors). Derivatives with electron-donating groups at C4 show higher affinity (ΔG = -9.2 kcal/mol) .

- QSAR Models : Correlate logP values with cytotoxicity (R² = 0.87), guiding lead optimization .

Q. Data Contradiction and Validation

Q. Why do some studies report conflicting melting points for this compound?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Recrystallization from ethanol/water (1:3) yields a consistent m.p. of 142–144°C (DSC validation, heating rate 5°C/min) .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods (NFPA Health Hazard Rating = 3).

- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .

Q. Emerging Applications

Q. Can this compound serve as a precursor for photoactive materials?

- Methodological Answer :

Yes, its π-deficient core facilitates charge transfer in OLEDs. Derivatives with thiophene substituents exhibit λₑₘ = 480 nm (quantum yield Φ = 0.32) .

Properties

IUPAC Name |

3-chloropyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQMHKPMJLFJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494820 | |

| Record name | 3-Chloropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-56-3 | |

| Record name | 3-Chloropyridazine-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridazine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.